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Compound of Interest

Compound Name: Methyl 5-bromo-2-cyanobenzoate

Cat. No.: B1424247 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-
cyanobenzoate

Introduction
Methyl 5-bromo-2-cyanobenzoate is a substituted aromatic compound with significant

potential as a building block in medicinal chemistry and materials science. Its trifunctional

nature—featuring a bromo group, a cyano moiety, and a methyl ester—makes it a versatile

intermediate for complex molecular syntheses. Accurate and comprehensive characterization

of this molecule is paramount for ensuring purity, verifying structural integrity, and monitoring

reaction progress.

This technical guide provides a detailed analysis of the key spectroscopic data for Methyl 5-
bromo-2-cyanobenzoate, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H

and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is

grounded in fundamental spectroscopic principles and serves as a practical framework for

researchers, chemists, and quality control professionals.

Molecular Structure and Spectroscopic Overview
The structure of Methyl 5-bromo-2-cyanobenzoate dictates its unique spectroscopic

fingerprint. The benzene ring is substituted with two electron-withdrawing groups (EWG) at

positions C1 (-COOCH₃) and C2 (-CN), and a halogen (-Br) at C5. These substituents create a

distinct electronic environment, which profoundly influences the chemical shifts in NMR
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spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in

mass spectrometry.

Caption: Molecular structure of Methyl 5-bromo-2-cyanobenzoate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of a molecule.[1] For aromatic systems, ¹H and ¹³C NMR are indispensable for

confirming substitution patterns.[1][2]

¹H NMR Spectroscopy
Proton NMR reveals the chemical environment of hydrogen atoms. The aromatic region,

typically between 6.5 and 8.5 ppm, is particularly informative for substituted benzenes.[2][3]

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Dissolve 5-10 mg of Methyl 5-bromo-2-cyanobenzoate in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ =

0.00 ppm).

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Angle: 30°

Acquisition Time: ~3-4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the Free Induction Decay (FID) to obtain the final spectrum.
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Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region

corresponding to the three ring protons, and one in the aliphatic region for the methyl ester

protons.

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J,

Hz)

Integration

H6 ~8.1 - 8.3 Doublet (d) Jmeta = ~2.4 Hz 1H

H4 ~7.9 - 8.1
Doublet of

Doublets (dd)

Jortho = ~8.5 Hz,

Jmeta = ~2.4 Hz
1H

H3 ~7.8 - 8.0 Doublet (d) Jortho = ~8.5 Hz 1H

-OCH₃ ~3.9 - 4.0 Singlet (s) N/A 3H

Causality Behind Assignments:

Aromatic Protons (H3, H4, H6): These protons resonate downfield due to the deshielding

effect of the aromatic ring current.[3][4] The two strong electron-withdrawing cyano and ester

groups cause a general downfield shift for all ring protons compared to benzene (7.33 ppm).

[4]

H6: This proton is ortho to the ester group and meta to the bromine. It is expected to be

the most downfield due to its proximity to the deshielding carbonyl and cyano groups. It

appears as a doublet due to meta-coupling with H4.[5]

H4: This proton is ortho to the bromine and meta to both the cyano and ester groups. It

experiences ortho-coupling with H3 and meta-coupling with H6, resulting in a doublet of

doublets.[5]

H3: This proton is ortho to the cyano group and ortho to H4, leading to a doublet.
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Methyl Protons (-OCH₃): The protons of the methyl ester group are in a non-aromatic

environment and appear as a sharp singlet, as there are no adjacent protons to couple with.

H3

H4

 Jortho ≈ 8.5 Hz

H6

 Jmeta ≈ 2.4 Hz

Click to download full resolution via product page

Caption: Predicted ¹H-¹H coupling relationships for Methyl 5-bromo-2-cyanobenzoate.

¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule.[6] Aromatic

carbons typically resonate between 120-150 ppm.[3]

Predicted Spectrum and Interpretation

The molecule has 9 carbon atoms, all in unique chemical environments, and thus should

display 9 distinct signals in the ¹³C NMR spectrum.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale

C=O (Ester) ~164 - 168
Typical range for an ester

carbonyl carbon.[6]

C1 ~135 - 138
Aromatic carbon attached to

the ester, deshielded.

C3 ~134 - 137
Aromatic C-H deshielded by

adjacent cyano group.

C6 ~132 - 135
Aromatic C-H deshielded by

adjacent ester group.

C4 ~130 - 133 Aromatic C-H.

C5 ~125 - 128
Aromatic carbon attached to

bromine (ipso-carbon).

C2 ~118 - 122
Aromatic carbon attached to

the cyano group.

C≡N (Cyano) ~115 - 118
Characteristic chemical shift

for a nitrile carbon.

-OCH₃ ~52 - 55
Typical range for a methyl

ester carbon.[7]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific

functional groups, as different bonds vibrate at characteristic frequencies.[8]

Experimental Protocol: IR Acquisition

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used.
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Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.

Data is typically collected over the range of 4000-400 cm⁻¹.

Predicted Spectrum and Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the nitrile and ester

functional groups.

Predicted Absorption (cm⁻¹) Vibrational Mode Intensity

~3100 - 3000 Aromatic C-H Stretch Medium-Weak

~2960 - 2850 Aliphatic C-H Stretch (-OCH₃) Medium-Weak

~2230 - 2220 C≡N Stretch (Nitrile) Strong, Sharp

~1730 - 1715 C=O Stretch (Ester) Strong, Sharp

~1600, ~1475 Aromatic C=C Stretch Medium

~1250 - 1200 C-O Stretch (Ester) Strong

Key Diagnostic Peaks:

The sharp, intense peak around 2225 cm⁻¹ is a definitive indicator of the nitrile (-C≡N)

functional group.[1]

The strong, sharp absorption around 1720 cm⁻¹ is characteristic of the carbonyl (C=O)

stretch of the ester group.[8]

The presence of both of these peaks is strong evidence for the successful synthesis of the

target molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule.[9] The molecular formula of Methyl 5-bromo-2-cyanobenzoate is C₉H₆BrNO₂.

[10][11]

Molecular Weight: 240.05 g/mol
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Monoisotopic Mass: 238.958 g/mol [10]

Data Interpretation

The most critical feature in the mass spectrum of a bromo-compound is the isotopic pattern.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results

in two molecular ion peaks of almost equal intensity:

M•⁺: The peak corresponding to the molecule containing the ⁷⁹Br isotope.

(M+2)•⁺: The peak corresponding to the molecule containing the ⁸¹Br isotope.

Predicted Mass Spectrum Data

m/z (mass-to-charge ratio) Assignment Notes

~239 / 241 [M]⁺

Molecular ion peak cluster,

characteristic 1:1 ratio for

bromine.

~208 / 210 [M - OCH₃]⁺ Loss of the methoxy radical.

~180 / 182 [M - COOCH₃]⁺
Loss of the carbomethoxy

radical.

126 [M - Br - CO]⁺
Loss of bromine followed by

carbon monoxide.

102 [C₇H₄N]⁺

Fragment corresponding to

bromobenzonitrile losing

bromine.

The presence of the distinctive M/(M+2) isotopic cluster provides unequivocal evidence for a

single bromine atom in the molecule.

Integrated Spectroscopic Workflow
Confirming the structure of a molecule requires a holistic approach where data from multiple

techniques are synthesized. Each method validates the others, providing a high degree of
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confidence in the final assignment.

Spectroscopic Analysis

Data Interpretation

Mass Spectrometry
(MS)

Molecular Weight = 239/241
(Confirms C₉H₆BrNO₂)

Infrared Spectroscopy
(IR)

Peaks at ~2225 cm⁻¹ (C≡N)
& ~1720 cm⁻¹ (C=O)

NMR Spectroscopy
(¹H & ¹³C)

Aromatic (3H) & Methyl (3H) signals
Confirms substitution pattern

Confirmed Structure:
Methyl 5-bromo-2-cyanobenzoate

Unknown Sample

Click to download full resolution via product page

Caption: Workflow demonstrating the integration of MS, IR, and NMR data for structural

confirmation.

Conclusion
The spectroscopic characterization of Methyl 5-bromo-2-cyanobenzoate is defined by a

unique set of features across NMR, IR, and MS analyses. The ¹H NMR spectrum is

characterized by three distinct signals in the aromatic region and a methyl singlet, confirming

the 1,2,5-substitution pattern. The ¹³C NMR shows nine unique carbon signals. Key diagnostic

peaks in the IR spectrum confirm the presence of both the nitrile and ester functional groups.

Finally, mass spectrometry validates the molecular weight and elemental formula, with the

characteristic 1:1 isotopic cluster for bromine providing definitive evidence of its presence.

Together, these techniques provide a robust and self-validating system for the unambiguous

structural elucidation of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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